Tautomeric Simplicity – Two Forms vs. Three in the [3,4‑b] Regioisomer
Advanced NMR studies have established that pyrazolo[4,3‑b]pyridines possess only two well‑characterised tautomeric forms (1H and 2H), in contrast to pyrazolo[3,4‑b]pyridines which exhibit three possible tautomers (1H, 2H, and a rare 7H form) [1]. This reduced tautomeric degeneracy simplifies the regiochemical outcome of N‑alkylation and N‑acylation reactions, providing a more predictable synthetic handle for late‑stage functionalisation. The 1H‑tautomer is stabilised by resonance delocalisation involving the pyridine nitrogen lone pair, as confirmed by X‑ray crystallography of analogous structures .
| Evidence Dimension | Number of experimentally observed tautomeric forms |
|---|---|
| Target Compound Data | 2 tautomers (1H and 2H) |
| Comparator Or Baseline | 1H‑Pyrazolo[3,4‑b]pyridin‑3(2H)‑one (CAS 2942‑43‑0): 3 tautomers (1H, 2H, and rare 7H) |
| Quantified Difference | Target has 33 % fewer tautomeric states, eliminating the 7H form entirely |
| Conditions | NMR (¹H‑¹³C/¹⁵N HMBC, NOESY); DFT calculations; X‑ray crystallography |
Why This Matters
Fewer tautomeric states translate into a simpler, more predictable synthetic intermediate with reduced risk of regioisomeric mixtures during N‑functionalisation, which is critical for reproducible library synthesis.
- [1] Gómez‑García, O.; et al. Differentiation of regioisomeric N‑alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magn. Reson. Chem. 2024, 62 (11), 765–774. https://doi.org/10.1002/mrc.5481 View Source
